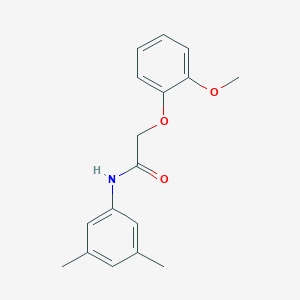![molecular formula C22H23BrN2O4 B259091 Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BOC-4-Bromo-alpha-pyrrolidinobutyrophenone and is a synthetic derivative of alpha-pyrrolidinobutyrophenone.
Mecanismo De Acción
The mechanism of action of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone involves the inhibition of dopamine reuptake. This compound binds to the dopamine transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been found to have significant biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which can lead to an improvement in cognitive function and motor control. Additionally, BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BOC-4-Bromo-alpha-pyrrolidinobutyrophenone in lab experiments is its potent inhibitory effect on dopamine reuptake. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using BOC-4-Bromo-alpha-pyrrolidinobutyrophenone is its potential toxicity. This compound has been found to be toxic at high doses, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone. One potential direction is the development of new drugs based on the structure of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone for the treatment of neurological disorders. Additionally, further research is needed to determine the long-term effects and potential toxicity of this compound. Finally, the use of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone in combination with other drugs for the treatment of neurological disorders should be explored.
Métodos De Síntesis
The synthesis of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone involves the reaction between 4-bromoacetophenone and alpha-pyrrolidinobutyrophenone in the presence of butyl chloroformate and triethylamine. The reaction yields BOC-4-Bromo-alpha-pyrrolidinobutyrophenone as a white crystalline solid.
Aplicaciones Científicas De Investigación
BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone is in the field of neuroscience. This compound has been found to be a potent inhibitor of dopamine reuptake, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder.
Propiedades
Nombre del producto |
Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate |
|---|---|
Fórmula molecular |
C22H23BrN2O4 |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
butyl 4-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23BrN2O4/c1-2-3-12-29-22(28)15-4-8-18(9-5-15)24-21(27)16-13-20(26)25(14-16)19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,27) |
Clave InChI |
KRSIGLQVJRELDK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)